

The Emergence of Diaziridines in Medicinal Chemistry: From Chemical Probes to Therapeutic Agents

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Compound of Interest

Compound Name: 3,3-Dimethyldiaziridine

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Diaziridines, three-membered heterocyclic compounds containing two nitrogen atoms and one carbon atom, are increasingly recognized for their significant potential in medicinal chemistry and drug design. Primarily utilized as stable precursors to highly reactive diazirines for photoaffinity labeling (PAL), these strained ring systems are instrumental in identifying and characterizing drug targets. More recently, diaziridine-containing molecules themselves have demonstrated promising therapeutic properties, particularly in the realm of anticancer research.

This document provides detailed application notes on the use of diaziridines in drug discovery, protocols for key experiments, and a summary of their biological activities.

Application Notes Photoaffinity Labeling for Target Identification and Validation

The principal application of diaziridines in medicinal chemistry is their role as precursors to diazirines in photoaffinity labeling (PAL). Diazirines are small, chemically stable molecules that, upon irradiation with UV light (typically around 350 nm), extrude nitrogen gas to generate highly reactive and short-lived carbenes.[1][2] These carbenes can then form covalent bonds with nearby molecules, including the binding sites of target proteins. This process allows for the irreversible capture of ligand-receptor interactions, enabling the identification of previously unknown drug targets and the precise mapping of binding sites.[1][3]



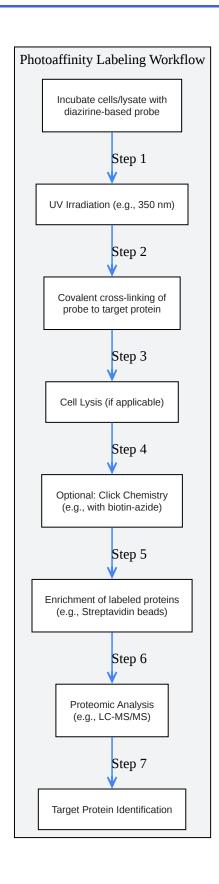
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The trifluoromethylphenyl diazirine (TPD) group is a widely used photophore in PAL probes due to its favorable stability and photoreactive properties.[4][5] The incorporation of a diazirine moiety into a known bioactive molecule, often along with a reporter tag such as biotin or an alkyne for click chemistry, creates a powerful chemical probe.[6] This "catch-and-tag" approach facilitates the enrichment and subsequent identification of target proteins from complex biological mixtures using techniques like mass spectrometry-based proteomics.[3][7]

A generalized workflow for target identification using a diazirine-based photoaffinity probe is depicted below.





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Fig. 1: A generalized workflow for target identification using diazirine-based photoaffinity labeling.

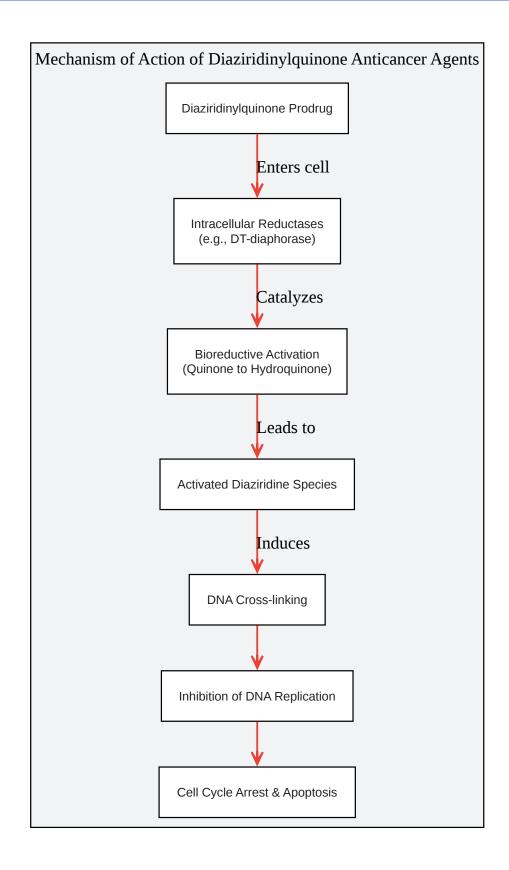
Diaziridines as Therapeutic Agents

Beyond their use as chemical tools, some diaziridine-containing compounds have shown direct therapeutic potential, particularly as anticancer agents. The strained diaziridine ring can act as a latent alkylating agent, capable of cross-linking DNA and inducing cell death.[8]

One notable example is the development of diaziridinylquinone-acridine conjugates. These hybrid molecules combine the DNA-intercalating properties of acridine with the DNA cross-linking ability of the diaziridinylquinone moiety.[5] This dual mechanism of action leads to potent cytotoxic effects against various cancer cell lines.

The proposed mechanism of action for diaziridinylquinone anticancer agents involves bioreductive activation. Intracellular reductases, such as DT-diaphorase which is often overexpressed in cancer cells, can reduce the quinone ring, leading to the formation of a hydroquinone. This, in turn, is believed to activate the diaziridine rings, transforming them into potent alkylating species that can cross-link DNA, leading to cell cycle arrest and apoptosis.





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Fig. 2: Proposed mechanism of action for diaziridinylquinone-based anticancer agents.



Data Presentation

The following table summarizes the in vitro cytotoxicity of a series of diaziridinylquinoneacridine conjugates against various human cancer cell lines.

Compoun	Linker (n)	K562 (IC50, nM)	H596 (IC50, nM)	H460 (IC50, nM)	BE (IC50, nM)	HT29 (IC50, nM)
9	2	1.3	2.1	0.8	3.2	1.5
10	3	0.3	0.5	0.3	0.8	0.4
11	4	0.9	1.1	0.6	1.5	0.7
12	5	2.5	3.5	1.8	4.6	2.1
13	6	8.9	11.3	7.5	10.1	8.2
15	3 (5-Me- DZQ)	1.1	1.8	0.9	2.5	1.2
19b	(non- aziridine)	>1000	>1000	>1000	>1000	>1000

Data extracted from Di Francesco et al., Anticancer Drugs, 2003.[5] K562: chronic myeloid leukemia; H596 and H460: non-small cell lung cancer; BE and HT29: colon carcinoma. H460 and HT29 are rich in DT-diaphorase, while H596 and BE have negligible amounts.[5]

Experimental Protocols

Protocol 1: Synthesis of a Trifunctional Diazirine Photoaffinity Probe

This protocol describes the synthesis of a versatile trifunctional probe containing an N-hydroxysuccinimide (NHS) ester for ligand coupling, a diazirine for photocrosslinking, and a biotin tag for enrichment. The synthesis is adapted from Milligan et al., Mol. Pharmacol., 2019. [4]

Materials:



- Fmoc-N-ε-Boc-lysine
- Piperidine
- Dimethylformamide (DMF)
- Toluene
- 3-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)propanoic acid
- Hexafluorophosphate benzotriazole tetramethyl uronium (HBTU)
- N,N-diisopropylethylamine (DIPEA)
- Dichloromethane (DCM)
- N-hydroxysuccinimide (NHS)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Standard laboratory glassware and purification equipment (flash chromatography)

Procedure:

- Fmoc deprotection: Dissolve Fmoc-N-ε-Boc-lysine in a 1:15 (v/v) solution of piperidine in DMF. Stir at room temperature for 10 minutes. Concentrate the mixture under vacuum and remove residual piperidine by co-evaporation with toluene.
- Coupling with diazirine acid: Dissolve the crude product from step 1 in DCM. Add 3-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)propanoic acid (1.2 mmol), HBTU (1.2 mmol), and DIPEA (4.6 mmol). Stir the mixture for 2 hours at room temperature.
- Work-up and purification: Wash the reaction mixture with H₂O, 1 M KHSO₄, and again with H₂O. Dry the organic layer over MgSO₄, concentrate under vacuum, and purify by flash chromatography (DCM/MeOH gradient) to yield the diazirine-coupled lysine derivative.
- Boc deprotection and Biotinylation: Follow standard protocols for Boc deprotection and subsequent coupling with a biotinylating agent (e.g., biotin-NHS ester).



- NHS ester formation: Dissolve the biotinylated-diazirine compound (27.6 μmol) in dry DMF.
 Add NHS (291 μmol) and EDC (288 μmol). Stir the mixture under a nitrogen atmosphere for 2.5 hours.
- Final purification: Concentrate the reaction mixture under vacuum. Triturate the crude product with ice-cold H₂O to yield the final trifunctional probe as a solid.

Protocol 2: Photoaffinity Labeling of Cellular Proteins

This protocol provides a general procedure for using a diazirine-based photoaffinity probe to label and identify target proteins in cultured cells.

Materials:

- Cultured mammalian cells
- Diazirine-based photoaffinity probe (with a reporter tag, e.g., biotin)
- · Cell culture medium
- Phosphate-buffered saline (PBS)
- UV lamp (350-365 nm)
- Lysis buffer (e.g., RIPA buffer with protease inhibitors)
- Streptavidin-conjugated beads
- Wash buffers
- · Elution buffer
- SDS-PAGE and Western blotting reagents or equipment for mass spectrometry

Procedure:

• Cell treatment: Culture cells to the desired confluency. Treat the cells with the diazirine-based photoaffinity probe at an appropriate concentration (typically in the low micromolar range) in serum-free medium for a specified time (e.g., 1-4 hours). Include a control group

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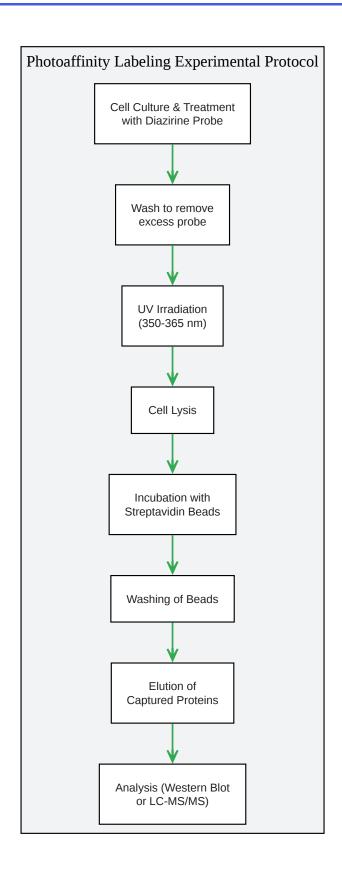




treated with vehicle (e.g., DMSO) and a competition control with an excess of a non-photoreactive analog of the probe.[1]

- UV irradiation: Wash the cells with PBS to remove the excess probe. Place the cells on ice and irradiate with a UV lamp (350-365 nm) for a predetermined time (e.g., 1-15 minutes).
 The optimal irradiation time and distance from the UV source should be empirically determined.[1][4]
- Cell lysis: After irradiation, wash the cells again with cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
- Enrichment of labeled proteins: Incubate the cell lysate with streptavidin-conjugated beads to capture the biotinylated protein-probe complexes.
- Washing: Wash the beads extensively with wash buffers to remove non-specifically bound proteins.
- Elution and analysis: Elute the captured proteins from the beads. The eluted proteins can be analyzed by SDS-PAGE followed by Western blotting using an antibody against a suspected target or a streptavidin-HRP conjugate. For unbiased target identification, the eluted proteins can be digested with trypsin and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3]





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Fig. 3: Key steps in a photoaffinity labeling experiment using a diazirine-based probe.



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